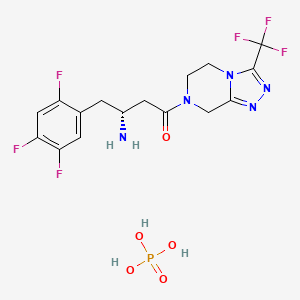

Sitagliptin phosphate

Overview

Description

Sitagliptin phosphate is an anti-diabetic medication primarily used to treat type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing insulin production and decreasing glucagon production in the pancreas. This compound was developed by Merck & Co. and was approved for medical use in the United States in 2006 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate: chemical resolution and asymmetric hydrogenation. The chemical resolution method involves obtaining R-sitagliptin in five steps from commercially available starting materials. This method uses sodium borohydride to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates, resulting in an 11% yield overall . The asymmetric hydrogenation method involves the synthesis of sitagliptin through β-ketomide intermediates .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis processes developed by Merck & Co. These processes have been optimized over three generations to improve yield, reduce costs, and simplify synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized under acidic conditions, leading to the formation of degradation products.

Reduction: Sodium borohydride is commonly used as a reducing agent in the synthesis of sitagliptin.

Substitution: Various substitution reactions can occur, particularly involving the trifluoromethylated triazole and trifluorophenyl moieties.

Major Products: The major products formed from these reactions include the desired this compound and its degradation products under specific conditions .

Scientific Research Applications

Sitagliptin phosphate has a wide range of scientific research applications:

Mechanism of Action

Sitagliptin phosphate works by competitively inhibiting the enzyme dipeptidyl peptidase-4. This enzyme breaks down incretins such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are gastrointestinal hormones released in response to a meal. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of these incretins, leading to increased insulin production and decreased glucagon production, thereby improving blood sugar control .

Comparison with Similar Compounds

- Vildagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Sitagliptin phosphate is unique among dipeptidyl peptidase-4 inhibitors due to its well-tolerated profile and effectiveness in various treatment regimens. While other similar compounds like vildagliptin, saxagliptin, linagliptin, and alogliptin also inhibit dipeptidyl peptidase-4, this compound has been extensively studied and widely used, making it a preferred choice in many clinical settings .

Biological Activity

Sitagliptin phosphate is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. This compound has gained significant attention for its efficacy in managing type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Sitagliptin functions primarily by inhibiting DPP-IV, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 enhances insulin secretion and inhibits glucagon release in a glucose-dependent manner, thus contributing to lower blood glucose levels.

Key Mechanisms:

- DPP-IV Inhibition : Sitagliptin displays an IC50 of 18 nM for DPP-IV, demonstrating over 2600-fold selectivity for DPP-IV compared to other proline-specific peptidases .

- GLP-1 Secretion : Beyond DPP-IV inhibition, sitagliptin has been shown to exert direct effects on intestinal L cells, stimulating GLP-1 secretion through cAMP and ERK1/2 signaling pathways .

Clinical Efficacy

Numerous clinical trials have established the effectiveness of sitagliptin in improving glycemic control among patients with T2DM.

Efficacy Data

A randomized controlled trial involving 176 older adults with T2DM demonstrated significant improvements in glycemic parameters:

- HbA1c Reduction : The sitagliptin group achieved a reduction in HbA1c levels from baseline, with 69.5% reaching the target of HbA1c < 7.4% at 3 months compared to 47.2% in the control group (P = 0.006) .

- Fasting Plasma Glucose (FPG) : Significant decreases in FPG were observed only in the sitagliptin group throughout the treatment period.

| Parameter | Sitagliptin Group | Control Group | P-value |

|---|---|---|---|

| HbA1c < 7.4% at 3 months | 69.5% | 47.2% | 0.006 |

| HbA1c Reduction | -0.61% | - | <0.001 |

| FPG Change | Significant | Not significant | - |

Safety Profile

The safety profile of sitagliptin has been evaluated across various studies, indicating that it is generally well-tolerated with a low incidence of adverse effects.

Observations from Clinical Studies:

- In older adults, sitagliptin treatment did not lead to serious adverse effects compared to controls .

- A study involving patients with T2DM hospitalized due to COVID-19 found that sitagliptin was associated with reduced mortality (18% vs. 37%) and improved clinical outcomes .

Case Studies

- STREAM Study : This randomized controlled trial assessed the efficacy of sitagliptin in older T2DM patients. Results indicated significant improvements in glycemic control without severe adverse effects, reinforcing its safety and effectiveness as a treatment option .

- COVID-19 Implications : A multicenter study showed that administering sitagliptin during hospitalization for COVID-19 resulted in better survival rates and clinical outcomes compared to standard care, highlighting its potential benefits beyond glycemic control .

Properties

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYVLUXQXSJJN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215789 | |

| Record name | Sitagliptin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654671-78-0 | |

| Record name | Sitagliptin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitagliptin phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitagliptin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.